3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester
CAS No.: 793-19-1
Cat. No.: VC1960974
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 793-19-1 |
---|---|
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.33 g/mol |
IUPAC Name | methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]propanoate |
Standard InChI | InChI=1S/C15H21NO4/c1-19-14(17)8-10-16(11-9-15(18)20-2)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
Standard InChI Key | KPRYGTMLHJYBFC-UHFFFAOYSA-N |
SMILES | COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1 |
Canonical SMILES | COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester belongs to the class of amino acids and derivatives, specifically as a methyl ester of a propionic acid derivative. The compound carries multiple synonyms in chemical literature, reflecting its complex structure and various naming conventions. This tertiary amine features a benzyl group attached to a nitrogen atom, which is further connected to two methoxycarbonyl-ethyl chains .
The compound's identification parameters play a crucial role in research contexts, ensuring proper documentation and replication of experimental results. Table 1 summarizes the key identification characteristics of this compound.
Table 1: Chemical Identity Information
Identifier | Value |
---|---|
CAS Number | 793-19-1 |
European Community (EC) Number | 212-343-5 |
Molecular Formula | C15H21NO4 |
Molecular Weight | 279.34 g/mol |
MDL Number | MFCD00025891 |
NSC Number | 54971 |
SMILES | COC(=O)CCN(CCC(=O)OC)Cc1ccccc1 |
Synonyms
The compound is referenced in scientific literature under various names, which can create challenges in comprehensive literature reviews. Understanding these alternative designations is essential for thorough research. Table 2 presents the most common synonyms used for this compound.
Table 2: Common Synonyms
Synonym |
---|
Dimethyl 3,3'-(benzylazanediyl)dipropanoate |
Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate |
N,N-BIS(B-(METHOXYCARBONYL)ETHYL)BENZYLAMINE |
3,3'-(Benzylimino)bis(propionic acid methyl) ester |
3,3'-(Benzylimino)bispropionic acid dimethyl ester |
3,3'-(Benzylimino)dipropionic acid dimethyl ester |
3,3'-Benzyliminobis(propanoic acid methyl) ester |
N-(3-Methoxy-3-oxopropyl)-N-phenylmethyl-β-alanine methyl ester |
Physical and Chemical Properties
Physical Characteristics
The physical properties of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester provide essential information for handling and application in laboratory and industrial settings. The compound presents as a colorless to pale yellow oil at room temperature. Its physical state facilitates certain chemical transformations and applications in organic synthesis .
The compound exhibits specific physical parameters that determine its behavior under various conditions. Table 3 summarizes the key physical properties of this compound.
Table 3: Physical Properties
Property | Value |
---|---|
Boiling point | 150-161°C (at 0.6 Torr) |
Density | 1.108±0.06 g/cm³ (Predicted) |
Form | Oil |
Color | Colorless to Pale Yellow |
Solubility | Slightly soluble in Chloroform and Methanol |
Chemical Reactivity
The chemical reactivity of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester is primarily determined by its functional groups. The presence of two methoxycarbonyl groups enables nucleophilic addition reactions, while the ester functionalities can undergo hydrolysis under acidic or basic conditions. Additionally, the compound can participate in condensation reactions to form more complex molecules, which contributes to its utility in organic synthesis.
The nitrogen atom in the structure serves as a key reactivity center, capable of participating in various transformations. The benzyl group attached to the nitrogen adds steric factors that influence the compound's reactivity patterns. These structural features collectively determine the compound's participation in chemical reactions and its potential applications in medicinal chemistry and organic synthesis .
Synthesis Methodologies
Michael Addition Reaction
The primary synthetic route to 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester involves a Michael addition reaction. This methodology represents an efficient approach to constructing the compound's carbon framework with the required functional groups in place .
The synthesis proceeds through the following protocol: A neat mixture of methyl acrylate (63 ml, 0.70 mol) and benzylamine (BnNH2) (25 g, 0.23 mol) is refluxed in the presence of triethylamine (Et3N) (65 ml, 0.46 mol) overnight. After the reaction is complete, excess methyl acrylate is distilled off, and the residue is taken in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resultant oil is purified by column chromatography over silica gel using ethyl acetate-petroleum ether as the eluent to furnish the Michael adduct as a yellow oil .
Parameter | Recommendation |
---|---|
Storage Temperature | Room Temperature |
Container Condition | Sealed, dry |
Light Exposure | Protected |
Stability Concerns | Moisture sensitive |
Applications and Uses
Pharmaceutical Applications
The primary application of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester lies in pharmaceutical research, particularly in the development of antimicrobial agents. The compound serves as a key precursor in the preparation of substituted phenyloxazolidinones, which have demonstrated significant antimicrobial properties. This application highlights the compound's importance in medicinal chemistry, where structural modifications of established scaffolds can lead to novel therapeutic agents .
The compound's structural features make it an attractive building block for drug discovery programs focused on infectious diseases. Its reactivity profile allows for selective transformations that can introduce additional functional groups, thereby enabling the creation of diverse compound libraries for biological screening .
Research Applications
Beyond its pharmaceutical relevance, 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester finds application in various research contexts, particularly in studies related to amino acid metabolism and protein synthesis. The compound's structure suggests potential interactions with biological targets involved in these processes, making it valuable for fundamental research in biochemistry and molecular biology.
Additionally, the compound serves as a model system for studying certain chemical transformations, particularly those involving tertiary amines and ester functionalities. These studies contribute to the broader understanding of reaction mechanisms and structural influences on reactivity, which has implications for organic synthesis methodology development .
Biological Activities
Structure-Activity Relationships
The relationship between structural modifications of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester and biological activity provides valuable insights for drug design. Specifically, alterations to the benzyl group and the methoxycarbonyl moieties can significantly influence the antimicrobial properties of resulting derivatives. Understanding these structure-activity relationships facilitates the rational design of more potent and selective antimicrobial agents .
Region | Number of Suppliers |
---|---|
China | 23 |
United States | 8 |
India | 4 |
United Kingdom | 3 |
Canada | 1 |
Global Total | 39 |
Product Specifications
Commercial suppliers typically offer 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester with specified purity levels and packaging options. These specifications are important considerations for researchers selecting appropriate sources for their experimental needs .
Table 6: Typical Commercial Specifications
Parameter | Typical Value |
---|---|
Purity | 95-99% |
Package Size | 1g to 1kg |
Form | Neat |
Shipping Conditions | Room Temperature |
Storage Recommendation | +4°C or Room Temperature |
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